Triethyl phosphonoacetate

描述

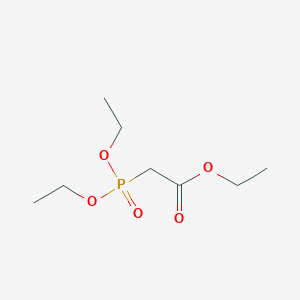

Structure

2D Structure

属性

IUPAC Name |

ethyl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUBFICZYGKNTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041573 | |

| Record name | Triethyl phosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Acros Organics MSDS] | |

| Record name | Triethyl phosphonoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19899 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

867-13-0 | |

| Record name | Triethyl phosphonoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl phosphonoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl phosphonoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triethyl phosphonoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(diethoxyphosphinyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl phosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl phosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYL PHOSPHONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/022826171T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Triethyl Phosphonoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triethyl phosphonoacetate is a pivotal reagent in organic synthesis, most notably for its role in the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β-unsaturated esters. Its synthesis is a cornerstone of organophosphorus chemistry, primarily achieved through the Michaelis-Arbuzov reaction. This guide provides an in-depth examination of the synthesis mechanism, detailed experimental protocols, and relevant quantitative data.

Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The predominant method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602), in this case, triethyl phosphite, with an alkyl halide, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the ethyl haloacetate.[3][4][5] This is followed by a subsequent dealkylation of the resulting phosphonium (B103445) salt intermediate by the displaced halide ion to yield the final phosphonate (B1237965) product.[3][6]

Reaction Mechanism

The mechanism of the Michaelis-Arbuzov reaction for the synthesis of this compound can be visualized as a two-step process:

References

- 1. Page loading... [wap.guidechem.com]

- 2. youtube.com [youtube.com]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 5. jk-sci.com [jk-sci.com]

- 6. Arbuzov Reaction [organic-chemistry.org]

Triethyl phosphonoacetate chemical properties

An In-depth Technical Guide to the Chemical Properties of Triethyl Phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TEPA) is a widely utilized organophosphorus reagent in modern organic synthesis. It is a colorless to light yellow liquid primarily known for its critical role in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the formation of carbon-carbon double bonds.[1][2] This reaction offers significant advantages over the traditional Wittig reaction, including typically higher E-alkene selectivity and the facile removal of its water-soluble phosphate (B84403) byproduct.[3][4] The stabilized phosphonate (B1237965) carbanion generated from TEPA is a soft nucleophile, reacting predictably with a wide range of aldehydes and ketones to yield α,β-unsaturated esters.[5][6] Its acidic α-proton is readily abstracted by a variety of bases, making it a versatile tool in the synthesis of complex molecules, natural products, and pharmaceutical intermediates.[1]

Physical and Chemical Properties

This compound is a stable liquid under standard conditions.[] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇O₅P | [][8][9] |

| Molecular Weight | 224.19 g/mol | [][8][9] |

| CAS Number | 867-13-0 | [8][9][10] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | -24 °C | [8][9] |

| Boiling Point | 142-145 °C at 9 mmHg | [9][10] |

| Density | 1.13 g/mL at 25 °C | [9][10] |

| Refractive Index (n²⁰/D) | 1.431 | [9][10] |

| Flash Point | >112 °C (>233.6 °F) | [11] |

| Solubility | Slightly miscible with water | [1][9] |

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature. The presence of phosphorus (³¹P, 100% natural abundance) results in observable coupling in both ¹H and ¹³C NMR spectra, which is a key diagnostic feature.[12]

| Spectrum Type | Chemical Shift (δ) and Coupling Constants (J) | Assignment | Source(s) |

| ¹H NMR | δ 4.17 (m, 6H) | -OCH₂ CH₃ (ester and phosphonate) | [12] |

| δ 2.97 (d, J ≈ 20-22 Hz, 2H) | P-CH₂ -C=O | [12] | |

| δ 1.35 (t, J ≈ 7 Hz, 6H) | -OCH₂CH₃ (phosphonate) | [12] | |

| δ 1.29 (t, J ≈ 7 Hz, 3H) | -OCH₂CH₃ (ester) | [12] | |

| ¹³C NMR | δ 165.7 (d, J ≈ 6 Hz) | C =O (ester carbonyl) | [12] |

| δ 62.6 (d, J ≈ 6 Hz) | C H₂ (phosphonate ethoxy) | [12] | |

| δ 61.4 | C H₂ (ester ethoxy) | [12] | |

| δ 34.3 (d, J ≈ 134 Hz) | P-C H₂-C=O | [12] | |

| δ 16.4 (d, J ≈ 7 Hz) | C H₃ (phosphonate ethoxy) | [12] | |

| δ 14.1 | C H₃ (ester ethoxy) | [12] | |

| ³¹P NMR | δ ~16-18 | (EtO)₂P (O)CH₂CO₂Et | [13] |

| IR (P=O stretch) | ~1260-1290 cm⁻¹ | P=O | [14] |

Core Reactivity: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is the cornerstone of this compound's utility.[3][5] The reaction proceeds via a well-defined mechanism, beginning with the deprotonation of the phosphonate at the α-carbon to form a stabilized carbanion (an ylide).[3] This nucleophilic carbanion then adds to an aldehyde or ketone, forming a tetrahedral intermediate.[5] This intermediate subsequently undergoes cyclization to an oxaphosphetane, which rapidly eliminates a water-soluble dialkyl phosphate salt to furnish the alkene product.[3][15] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[3][6]

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

Example: Synthesis of Ethyl Cyclohexylideneacetate via the HWE Reaction

This protocol is adapted from the robust procedure published in Organic Syntheses.[16] It details the reaction of this compound with cyclohexanone (B45756).

Materials and Equipment:

-

This compound (0.33 mol)

-

Sodium hydride (NaH), 50% dispersion in mineral oil (0.33 mol)

-

Cyclohexanone (0.33 mol)

-

Dry benzene (B151609) (or THF)

-

500-mL three-necked flask

-

Mechanical stirrer, thermometer, condenser, and dropping funnel

-

Inert atmosphere (dry nitrogen or argon)

-

Ice bath

Caption: Experimental workflow for a typical HWE reaction.

Procedure:

-

Preparation: A dry 500-mL three-necked flask, equipped with a stirrer, thermometer, condenser, and dropping funnel, is flushed with dry nitrogen. The flask is charged with the sodium hydride dispersion (0.33 mol) and 100 mL of dry benzene.[16]

-

Ylide Formation: this compound (0.33 mol) is added dropwise to the stirred NaH suspension over 45-50 minutes. The temperature is maintained between 30-35 °C, using cooling if necessary. Vigorous hydrogen evolution will be observed. After the addition is complete, the mixture is stirred for an additional hour at room temperature to ensure complete formation of the phosphonate carbanion.[16]

-

Reaction with Ketone: The resulting clear solution is cooled, and cyclohexanone (0.33 mol) is added dropwise over 30-40 minutes, maintaining the temperature between 20-30 °C with an ice bath. A gummy precipitate of sodium diethyl phosphate will form.[16]

-

Completion and Workup: After the ketone addition, the mixture is heated to 60-65 °C for 15 minutes. The reaction mixture is then cooled, and the liquid phase is decanted from the precipitate. The gummy salt is washed with several portions of hot benzene.[16]

-

Purification: The combined benzene layers are distilled at atmospheric pressure to remove the solvent. The final product, ethyl cyclohexylideneacetate, is then purified by vacuum distillation.[16]

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[11][17] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

-

Handling: Avoid breathing vapor, mist, or gas.[11][18] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[11][17]

-

First Aid:

-

Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11][19]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[11][19]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[11][20]

-

Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.[11]

-

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[11][17]

Conclusion

This compound is an indispensable reagent for synthetic organic chemists. Its well-understood reactivity in the Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective method for alkene synthesis. The straightforward experimental procedures and the ease of purification make it a preferred choice in both academic research and industrial applications, particularly in the development of new pharmaceutical agents and complex molecular architectures. A thorough understanding of its chemical properties, spectroscopic characteristics, and safe handling procedures is essential for its effective and safe utilization.

References

- 1. This compound | 867-13-0 [chemicalbook.com]

- 2. This compound - Enamine [enamine.net]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 8. This compound | CAS#:867-13-0 | Chemsrc [chemsrc.com]

- 9. jnfuturechemical.com [jnfuturechemical.com]

- 10. This compound 98 867-13-0 [sigmaaldrich.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. hil20_sln.html [ursula.chem.yale.edu]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 16. orgsyn.org [orgsyn.org]

- 17. fishersci.com [fishersci.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. echemi.com [echemi.com]

An In-depth Technical Guide to Triethyl Phosphonoacetate (CAS 867-13-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl phosphonoacetate (TEPA), with CAS number 867-13-0, is a vital organophosphorus reagent extensively utilized in organic synthesis.[1] It is a colorless, shelf-stable liquid primarily recognized for its central role in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective synthesis of α,β-unsaturated esters from aldehydes and ketones.[1][2] The HWE reaction offers significant advantages over the traditional Wittig reaction, including the use of a more nucleophilic carbanion and the straightforward removal of the water-soluble phosphate (B84403) byproduct, simplifying purification.[3][4] Beyond this cornerstone reaction, TEPA serves as a versatile building block in the synthesis of a wide array of compounds, including natural products, antiviral and anticancer agents, and agrochemicals.[1][5] This guide provides a comprehensive overview of its properties, synthesis, key reactions, experimental protocols, and safety information.

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are summarized below for easy reference.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 867-13-0 | |

| Molecular Formula | C₈H₁₇O₅P | [2] |

| Molecular Weight | 224.19 g/mol | [2] |

| IUPAC Name | ethyl 2-diethoxyphosphorylacetate | [6] |

| Synonyms | Diethyl ethoxycarbonylmethylphosphonate, (Diethoxyphosphinyl)acetic acid ethyl ester | [7] |

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | 142-145 °C at 9 mmHg | [2][9] |

| Density | 1.13 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.431 | [9] |

| Solubility | Slightly miscible with water; soluble in many organic solvents. | [5][10] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 0-8°C. | [1][7] |

Spectroscopic Data

| Technique | Key Data Points | Reference |

| ¹H NMR | δ 4.17 (6H, m), 2.97 (2H, d, J = 20 Hz), 1.35 (6H, t, J = 7 Hz), 1.29 (3H, q, J = 7 Hz) | [11] |

| ¹³C NMR | δ 165.7 (d, J = 6 Hz), 62.6 (d, J = 6 Hz), 61.4, 34.3 (d, J = 134 Hz), 16.4 (d, J = 7 Hz), 14.1 | [11] |

| IR Spectroscopy | Key peaks: ~1740 cm⁻¹ (C=O, ester), ~1250 cm⁻¹ (P=O) | [1] |

Synthesis of this compound

The primary industrial method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite (B83602) with an ethyl haloacetate, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate.[12][13]

Experimental Protocol: Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis via the Michaelis-Arbuzov reaction.

-

Setup : A three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents : Triethyl phosphite is placed in the reaction flask.

-

Reaction : Ethyl chloroacetate is added dropwise to the triethyl phosphite.[14]

-

Heating : The reaction mixture is heated, typically to around 120-130 °C, for several hours (2-4 hours) to drive the reaction to completion.[14]

-

Workup and Purification : After cooling, the crude product is purified by vacuum distillation to remove unreacted starting materials and the ethyl chloride byproduct, yielding pure this compound.[14]

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is the most prominent application of this compound. It allows for the synthesis of α,β-unsaturated esters, predominantly with an (E)-alkene stereochemistry, from aldehydes and ketones.[3][15]

Reaction Mechanism

The reaction proceeds through a well-defined mechanism involving the formation of a stabilized phosphonate (B1237965) carbanion.[3][16]

-

Deprotonation : A base abstracts the acidic α-proton from TEPA to form a nucleophilic phosphonate carbanion (ylide).

-

Nucleophilic Addition : The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming an intermediate.

-

Oxaphosphetane Formation : This intermediate cyclizes to form a four-membered ring, the oxaphosphetane.[15][16]

-

Elimination : The oxaphosphetane intermediate collapses, breaking the P-C and O-C bonds to yield the final alkene product and a water-soluble diethyl phosphate salt.[15][16]

Experimental Protocol: HWE Synthesis of an α,β-Unsaturated Ester

The following is a general procedure for the olefination of an aldehyde using this compound. A well-documented example is the reaction with cyclohexanone.[17]

-

Preparation of the Ylide (Carbanion) :

-

A dry, three-necked flask under an inert atmosphere is charged with a strong base, such as sodium hydride (NaH, 50-60% dispersion in mineral oil), and an anhydrous aprotic solvent (e.g., THF or benzene).[17]

-

This compound (1.0 equivalent) is added dropwise to the stirred suspension of the base at a controlled temperature (e.g., 30-35 °C).[17]

-

The mixture is stirred for approximately 1 hour after the addition is complete to ensure full formation of the carbanion.[17]

-

-

Reaction with Carbonyl :

-

The aldehyde or ketone (1.0 equivalent) is added dropwise to the solution of the carbanion, maintaining a cool temperature (e.g., 20-30 °C) with an ice bath.[17]

-

The reaction is stirred for several hours at room temperature or with gentle heating, and its progress is monitored by an appropriate technique (e.g., TLC or GC).

-

-

Workup and Purification :

-

The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

The aqueous layer is separated and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified, typically by flash column chromatography or vacuum distillation, to yield the pure α,β-unsaturated ester.

-

Applications in Drug Development and Advanced Synthesis

This compound is not only a laboratory staple but also an important intermediate in the synthesis of complex, biologically active molecules.

-

Pharmaceuticals : It is a key building block for creating antiviral, anti-inflammatory, and cardiotonic agents.[1][5] The phosphonate moiety can be incorporated into drug candidates to act as a stable phosphate mimic, potentially enhancing biological activity.[18]

-

Natural Product Synthesis : The HWE reaction using TEPA is a reliable method for C-C bond formation and is frequently employed in the total synthesis of natural products containing α,β-unsaturated ester motifs.[10]

-

Agrochemicals : TEPA is used in the synthesis of herbicides, fungicides, and plant growth regulators.[5]

-

Advanced Reactions : Beyond the standard HWE reaction, TEPA is used in Tsuji-Trost type reactions, intramolecular Heck-type cyclizations, and as a precursor for more complex, substituted phosphonoacetate reagents for advanced synthetic challenges.[9][19]

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling.

| Hazard Category | Description | Precautionary Measures | Reference |

| Skin Irritation | Causes skin irritation (Category 2). | Wear appropriate protective gloves and clothing. | [7][20] |

| Eye Irritation | Causes serious eye irritation/damage (Category 1/2A). | Wear chemical safety goggles or a face shield. | [20] |

| Respiratory Irritation | May cause respiratory tract irritation. | Use in a well-ventilated area or with a fume hood. Avoid breathing vapors. | [7][20] |

| Aquatic Hazard | Toxic to aquatic life. | Avoid release to the environment. | [21] |

| Incompatible Materials | Strong oxidizing agents. | Store away from incompatible materials. | [20] |

First Aid Measures:

-

Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[21]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[7]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and get medical aid.[7]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[20][21] Facilities should be equipped with an eyewash station and a safety shower.[7]

References

- 1. This compound|CAS 867-13-0|Reagent [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. htdchem.com [htdchem.com]

- 6. This compound | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 867-13-0 [chemicalbook.com]

- 10. This compound CAS 867-13-0 - Buy this compound, 867-13-0, C8H17O5P Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]

- 11. hil20_sln.html [ursula.chem.yale.edu]

- 12. Page loading... [wap.guidechem.com]

- 13. This compound-1-13C synthesis - chemicalbook [chemicalbook.com]

- 14. CN114085245A - Preparation method of triethyl phosphorylacetate - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 17. orgsyn.org [orgsyn.org]

- 18. htdchem.com [htdchem.com]

- 19. Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Triethyl Phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

Triethyl phosphonoacetate (TEPA) is a versatile and widely utilized organophosphorus reagent in modern organic synthesis. Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction, a critical methodology for the stereoselective formation of alkenes. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and visual representations of key reaction pathways.

Core Properties and Data

This compound is a stable, colorless to light yellow liquid under standard conditions.[1][2] Its chemical structure features a phosphonate (B1237965) group attached to an ethyl acetate (B1210297) moiety, rendering the alpha-proton acidic and readily removable by a base.[3][4] This characteristic is fundamental to its reactivity in olefination reactions. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C8H17O5P | [1][3][5] |

| Molecular Weight | 224.19 g/mol | [1][3][5][6][7] |

| CAS Number | 867-13-0 | [1][5][6][7] |

| Boiling Point | 142-145 °C at 9 mmHg | [3][4][6][7] |

| Density | 1.13 g/mL at 25 °C | [4][6][7] |

| Refractive Index (n20/D) | 1.431 | [4][6][7] |

| Melting Point | -24 °C | [7] |

| Flash Point | 165 °C | [7] |

| Water Solubility | Slightly miscible | [4][7] |

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is the Michaelis-Arbuzov reaction.[8][9] This reaction involves the treatment of a trialkyl phosphite, typically triethyl phosphite, with an alkyl halide, in this case, an ethyl haloacetate.[8]

References

- 1. This compound | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 867-13-0|Reagent [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 867-13-0 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 膦酰基乙酸三乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN106397481A - Synthesis method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to Triethyl Phosphonoacetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triethyl phosphonoacetate, a critical reagent in organic synthesis. The document details its physicochemical properties, particularly its boiling point, provides illustrative experimental protocols for its use, and outlines its primary application in the Horner-Wadsworth-Emmons reaction.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid with a molecular weight of 224.19 g/mol .[1] Its key physical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Conditions |

| Boiling Point | 287.4 ± 23.0 °C | at 760 mmHg[2] |

| 142-145 °C | at 9 mmHg[1][3][4][5] | |

| 145 °C | at 9 mmHg | |

| 118 °C | at 0.85 mmHg[4] | |

| 265-268 °C | ||

| Melting Point | -24 °C | |

| Density | 1.13 g/mL | at 25 °C[3][4][5] |

| Refractive Index | n20/D 1.431 | |

| Flash Point | 165 °C | [3] |

| Vapor Pressure | 0.0 ± 0.6 mmHg | at 25°C[2] |

Experimental Protocols

1. Synthesis of this compound via Michaelis-Arbuzov Reaction

A common method for synthesizing this compound is through the Michaelis-Arbuzov rearrangement.[6] This reaction involves the treatment of triethyl phosphite (B83602) with ethyl chloroacetate (B1199739).

-

Materials: Triethyl phosphite, ethyl chloroacetate.

-

Procedure: Triethyl phosphite and ethyl chloroacetate are reacted, often with a catalyst such as tetrabutylammonium (B224687) iodide, at temperatures ranging from 90°C to 120°C.[7] The reaction proceeds through the formation of a phosphonate (B1237965) intermediate, which then rearranges to yield this compound and ethyl chloride.[6][7] The crude product is then purified by high-purity rectification to separate the desired product from unreacted starting materials and byproducts.[6]

2. Horner-Wadsworth-Emmons (HWE) Reaction Using this compound

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize alkenes from aldehydes or ketones with a high degree of stereoselectivity, typically favoring the (E)-alkene.[1][8][9]

-

Materials: Sodium hydride (NaH), tetrahydrofuran (B95107) (THF), this compound, aldehyde or ketone.

-

Procedure:

-

A suspension of sodium hydride in THF is prepared in a dry, nitrogen-purged flask and cooled to 0°C.[10]

-

This compound is added dropwise to the stirred suspension.[10] This results in the deprotonation of the phosphonate to form a stabilized carbanion (phosphonate anion).[1][11]

-

The reaction mixture is then cooled to -78°C, and a solution of the aldehyde or ketone in THF is added slowly.[10]

-

The phosphonate carbanion undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone.[7][8]

-

The resulting intermediate eliminates a dialkylphosphate salt, which can be easily removed by aqueous extraction, to form the alkene.[8][12]

-

Reaction Pathway and Workflow

The Horner-Wadsworth-Emmons reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The general workflow and the reaction mechanism are depicted below.

Caption: Horner-Wadsworth-Emmons Reaction Pathway.

The reaction begins with the deprotonation of this compound by a base to form a nucleophilic phosphonate carbanion.[8][11] This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[7][8] The resulting intermediate undergoes elimination to yield predominantly the E-alkene and a water-soluble dialkyl phosphate salt, which is easily separated.[8][12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS#:867-13-0 | Chemsrc [chemsrc.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. 膦酰基乙酸三乙酯 purum, ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 867-13-0 [chemicalbook.com]

- 6. CN106397481A - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. Buy this compound (EVT-459925) | 867-13-0 [evitachem.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of Triethyl Phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of triethyl phosphonoacetate (TEPA), with a primary focus on its density. The information is compiled for professionals in research and development who utilize this versatile reagent. This document includes tabulated quantitative data, detailed experimental protocols for its principal application, and a visualization of its primary reaction pathway.

Quantitative Physicochemical Data

This compound is a colorless to light yellow liquid widely used in organic synthesis.[1] Its physical properties have been extensively documented, though minor variations in reported values exist depending on the source and measurement conditions. The following table summarizes the key quantitative data for this compound.

| Property | Value | Temperature (°C) | Pressure | Source(s) |

| Density | 1.13 g/mL | 25 | Ambient | [2][3][4][5][6] |

| 1.13 g/cm³ | 25 | Ambient | [7][8] | |

| 1.125 g/mL | 25 | Ambient | ||

| 1.145 g/mL | 25 | Ambient | ||

| 1.0917 g/cm³ | Not Specified | Ambient | [] | |

| Boiling Point | 142-145 °C | - | 9 mmHg | [2][3][4][5][6][10] |

| 140-141 °C | - | 9-10 Torr | [] | |

| 260-262 °C | - | 760 mmHg | [8] | |

| 287.4 °C | - | 760 mmHg | [11] | |

| Melting Point | -24 °C | - | Ambient | [4][8][11] |

| Refractive Index | 1.431 (n20/D) | 20 | Ambient | [2][3][4][8] |

| 1.430-1.432 | Not Specified | Ambient | [6] | |

| 1.43-1.432 | Not Specified | Ambient | [] | |

| Flash Point | 105 °C | - | Closed Cup | [8] |

| 165 °C | - | Not Specified | [4][5] | |

| Molecular Formula | C₈H₁₇O₅P | - | - | [1][4][7][10][11][12][13] |

| Molecular Weight | 224.19 g/mol | - | - | [1][4][7][10][11][12][13] |

| Solubility | Slightly miscible with water. | Ambient | Ambient | [3][4][5] |

| Slightly soluble in Chloroform, Ethyl Acetate (B1210297), Methanol. | Ambient | Ambient | [5] | |

| CAS Number | 867-13-0 | - | - | [1][3][4][5][7][8][][12][13][14][15] |

Experimental Protocols

While specific protocols for the determination of this compound's density are not extensively published in primary literature, standard laboratory methods are applicable. The following section details a general procedure for density measurement and a representative protocol for the Horner-Wadsworth-Emmons reaction, the most prominent application of this reagent.[3][10]

Protocol for Density Determination of a Liquid Reagent

This protocol outlines a standard method for determining the density of a liquid, such as this compound, using a pycnometer (specific gravity bottle).

Materials:

-

This compound

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper and capillary tube

-

Analytical balance (readable to ±0.0001 g)

-

Thermometer

-

Constant temperature water bath

-

Deionized water

-

Acetone or other suitable volatile solvent

-

Lint-free tissues

Procedure:

-

Cleaning and Calibration:

-

Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then with deionized water.

-

Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

-

Weigh the empty, dry pycnometer on the analytical balance (record as m₁).

-

Fill the pycnometer with deionized water and insert the stopper, ensuring water displaces through the capillary tube.

-

Place the filled pycnometer in a constant temperature water bath set to 25.0 °C. Allow it to equilibrate for 20-30 minutes.

-

Remove the pycnometer, carefully wipe the exterior dry, and weigh it (record as m₂).

-

The density of water (ρ_water) at 25.0 °C is a known value (approx. 0.99704 g/mL).

-

-

Measurement:

-

Empty and thoroughly dry the pycnometer as in step 1.

-

Fill the dry pycnometer with this compound.

-

Insert the stopper, allowing the excess liquid to emerge from the capillary.

-

Equilibrate the pycnometer in the constant temperature water bath at 25.0 °C for 20-30 minutes.

-

Remove the pycnometer, wipe the exterior dry, and weigh it (record as m₃).

-

-

Calculation:

-

Calculate the volume of the pycnometer (V): V = (m₂ - m₁) / ρ_water

-

Calculate the density of the this compound (ρ_TEPA): ρ_TEPA = (m₃ - m₁) / V

-

Protocol for Horner-Wadsworth-Emmons Olefination

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize alkenes, typically with high (E)-selectivity.[3][10] This protocol provides a general workflow for the reaction of this compound with an aldehyde.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Aldehyde (substrate)

-

Anhydrous hexanes

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, septum, and nitrogen/argon inlet

-

Syringes for liquid transfer

Procedure:

-

Preparation of the Ylide (Phosphonate Anion):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents).

-

Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

-

Dry the remaining NaH under vacuum.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred NaH/THF suspension via syringe.

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases. This forms the phosphonate (B1237965) carbanion (ylide).

-

-

Reaction with Aldehyde:

-

Cool the ylide solution back to 0 °C.

-

Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS for completion.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure alkene.

-

Visualization of Reaction Pathway

The following diagram illustrates the logical workflow of the Horner-Wadsworth-Emmons reaction, the primary synthetic application of this compound.

Caption: A logical workflow of the Horner-Wadsworth-Emmons reaction.

References

- 1. This compound | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound purum, ≥97.0% (GC) | 867-13-0 [sigmaaldrich.com]

- 3. This compound | 867-13-0 [chemicalbook.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. This compound CAS 867-13-0 - Buy this compound, 867-13-0, C8H17O5P Product on Nanjing Uni-tech Metalwork Company Ltd. [bosschemical.com]

- 6. This compound|CAS 867-13-0|Reagent [benchchem.com]

- 7. This compound | 867-13-0 | FT28426 | Biosynth [biosynth.com]

- 8. 867-13-0 Cas No. | Diethyl [(ethoxycarbonyl)methyl]phosphonate | Apollo [store.apolloscientific.co.uk]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound | CAS#:867-13-0 | Chemsrc [chemsrc.com]

- 12. scbt.com [scbt.com]

- 13. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 14. fishersci.com [fishersci.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the NMR Spectrum Analysis of Triethyl Phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of triethyl phosphonoacetate, a key reagent in various organic syntheses, including the Horner-Wadsworth-Emmons reaction. This document details the synthesis of this compound, outlines the protocol for sample preparation and NMR data acquisition, and presents a thorough interpretation of the ¹H and ¹³C NMR spectra, supported by quantitative data and structural diagrams.

Synthesis of this compound

A widely employed method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite (B83602) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939).

Experimental Protocol: Synthesis

Materials:

-

Ethyl bromoacetate

-

Triethyl phosphite

-

Dry three-necked flask (100 mL)

-

Distillation apparatus

Procedure:

-

To a 100 mL dry three-necked flask, add 8.35 g (0.05 mol) of ethyl bromoacetate and 8.31 g (0.05 mol) of triethyl phosphite.

-

Allow the mixture to react at room temperature for 1 hour.

-

Increase the temperature to 130°C and maintain a gentle reflux for 3 hours.

-

After cooling, evaporate the low-boiling point components under reduced pressure to yield a yellow, transparent liquid.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless oily liquid.

NMR Spectroscopy: Sample Preparation and Data Acquisition

Accurate and high-resolution NMR spectra are contingent upon proper sample preparation and instrument parameter selection.

Experimental Protocol: NMR Sample Preparation

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tube

-

Pasteur pipette

-

Glass wool

Procedure:

-

Ensure the NMR tube is clean and dry.

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Experimental Protocol: NMR Data Acquisition

The following are representative parameters for acquiring ¹H and ¹³C NMR spectra of this compound.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer | 300 MHz or 400 MHz Bruker Avance | 75 MHz or 100 MHz Bruker Avance |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

| Referencing | Tetramethylsilane (TMS) at 0.00 ppm | CDCl₃ at 77.16 ppm |

| Number of Scans | 16 | 512 |

| Relaxation Delay | 1.0 s | 2.0 s |

| Pulse Width | 30° | 30° |

| Acquisition Time | ~4 s | ~1-2 s |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |

NMR Spectrum Analysis

The molecular structure of this compound gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. The presence of phosphorus leads to observable coupling with neighboring protons and carbons.

¹H NMR Spectrum Analysis

The proton NMR spectrum of this compound displays four distinct signals.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| a | 4.17 | Quintet | 4H | 7.1 | -P(O)(OCH₂ CH₃)₂ |

| b | 4.12 | Quartet | 2H | 7.1 | -C(O)OCH₂ CH₃ |

| c | 2.97 | Doublet | 2H | ²JP-H = 22.0 | P-CH₂ -C(O)- |

| d | 1.35 | Triplet | 6H | 7.1 | -P(O)(OCH₂CH₃ )₂ |

| e | 1.29 | Triplet | 3H | 7.1 | -C(O)OCH₂CH₃ |

-

The quartet at 4.17 ppm and the triplet at 1.35 ppm correspond to the two equivalent ethoxy groups attached to the phosphorus atom.

-

The quartet at 4.12 ppm and the triplet at 1.29 ppm are assigned to the ethyl ester group.

-

The doublet at 2.97 ppm represents the methylene (B1212753) protons adjacent to the phosphorus atom, with a characteristic large coupling constant due to coupling with the phosphorus nucleus.[1]

¹³C NMR Spectrum Analysis

The carbon NMR spectrum of this compound shows six signals, with several exhibiting splitting due to coupling with the phosphorus atom.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | 166.5 | Doublet | ²JP-C = 5.9 | C =O |

| 2 | 62.7 | Doublet | ²JP-C = 6.8 | -P(O)(OCH₂ CH₃)₂ |

| 3 | 61.5 | Singlet | - | -C(O)OCH₂ CH₃ |

| 4 | 34.4 | Doublet | ¹JP-C = 133.0 | P-CH₂ -C(O)- |

| 5 | 16.3 | Doublet | ³JP-C = 6.0 | -P(O)(OCH₂CH₃ )₂ |

| 6 | 14.1 | Singlet | - | -C(O)OCH₂CH₃ |

-

The carbonyl carbon appears as a doublet at 166.5 ppm due to two-bond coupling with the phosphorus atom.[1]

-

The methylene carbon of the phosphonate (B1237965) ethoxy groups is observed as a doublet at 62.7 ppm.[1]

-

The most characteristic signal is the doublet at 34.4 ppm, which corresponds to the methylene carbon directly bonded to the phosphorus atom, exhibiting a large one-bond coupling constant.[1]

-

The methyl carbons of the phosphonate ethoxy groups also show a small three-bond coupling to phosphorus.[1]

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound with proton and carbon numbering corresponding to the NMR assignments.

Experimental Workflow for NMR Analysis

Caption: A flowchart illustrating the key steps in the synthesis and NMR analysis of this compound.

References

In-Depth Technical Guide to the Infrared Spectroscopy of Triethyl Phosphonoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of triethyl phosphonoacetate, a critical reagent in various organic syntheses, including the Horner-Wadsworth-Emmons reaction. Understanding its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation in research and development settings.

Core Infrared Absorption Data

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its constituent functional groups. The most prominent of these are the phosphoryl (P=O) and carbonyl (C=O) stretching vibrations, which serve as diagnostic peaks for the identification and assessment of this compound.

A summary of the most significant infrared absorption bands for this compound is presented in the table below. This data has been compiled from various spectroscopic sources and computational studies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~2985 | Strong | Asymmetric C-H Stretch | -CH₃ |

| ~2940 | Medium | Asymmetric C-H Stretch | -CH₂- |

| ~2875 | Medium | Symmetric C-H Stretch | -CH₃ |

| ~1740 | Very Strong | C=O Stretch | Ester |

| ~1480-1440 | Medium to Weak | C-H Bending (Scissoring/Deformation) | -CH₂-, -CH₃ |

| ~1390 | Medium to Weak | C-H Bending (Umbrella) | -CH₃ |

| ~1250 | Very Strong | P=O Stretch (Phosphoryl) | Phosphonate |

| ~1165 | Strong | C-O-C Asymmetric Stretch | Ester |

| ~1025 | Very Strong | P-O-C Asymmetric Stretch | Phosphonate |

| ~965 | Strong | P-O-C Symmetric Stretch | Phosphonate |

Experimental Protocols

The acquisition of a high-quality infrared spectrum of this compound can be reliably achieved using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy. This technique is ideal for liquid samples and requires minimal sample preparation.

Objective: To obtain the infrared spectrum of a neat liquid sample of this compound.

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II)[1]

-

This compound (liquid)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and free of any residues. Clean with a suitable solvent and a lint-free wipe, then allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

-

Sample Application:

-

Using a clean dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, apply a baseline correction to ensure the absorption bands originate from a flat baseline.

-

An ATR correction may also be applied to the data, as the penetration depth of the IR beam is dependent on the wavelength.

-

-

Cleaning:

-

After the measurement is complete, carefully clean the this compound from the ATR crystal using a lint-free wipe soaked in an appropriate solvent.

-

Workflow and Data Analysis

The overall process for the IR spectroscopic analysis of this compound, from sample preparation to data interpretation, is illustrated in the following workflow diagram.

Caption: Workflow for the IR Spectroscopic Analysis of this compound.

References

The Michaelis-Arbuzov Reaction: A Technical Guide to Phosphonate Ester Synthesis for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The Michaelis-Arbuzov reaction stands as a cornerstone in organophosphorus chemistry, providing a robust and versatile method for the formation of carbon-phosphorus (C-P) bonds. This reaction, first discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, has become an indispensable tool in the synthesis of phosphonate (B1237965) esters, a class of compounds with significant applications in medicinal chemistry and drug development.[1][2] This technical guide provides an in-depth overview of the Michaelis-Arbuzov reaction, including its mechanism, scope, quantitative data, detailed experimental protocols, and its application in the context of a key signaling pathway relevant to cancer and metabolic diseases.

The Core Reaction: Mechanism and Scope

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl phosphonate.[3][4] The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. This results in the formation of a trialkoxyphosphonium halide intermediate.[2][5]

-

Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the alkyl groups on the phosphonium (B103445) intermediate, leading to the formation of the final phosphonate ester and an alkyl halide byproduct.[2][5] This dealkylation step is typically the rate-determining step and is driven by the formation of the thermodynamically stable phosphoryl (P=O) bond.

The scope of the Michaelis-Arbuzov reaction is broad, but certain factors influence its success and efficiency:

-

Alkyl Halide Reactivity: The reactivity of the alkyl halide is a critical factor. Primary alkyl halides and benzyl (B1604629) halides are the most effective substrates. Secondary alkyl halides can also be used, but may lead to elimination byproducts. Tertiary, aryl, and vinyl halides are generally unreactive under classical conditions. The reactivity order for the halide is I > Br > Cl.[1]

-

Phosphorus(III) Reagent: Trialkyl phosphites are the most common phosphorus reagents. The nucleophilicity of the phosphorus atom is influenced by the nature of the alkoxy groups. Electron-donating groups on the phosphite enhance the reaction rate, while electron-withdrawing groups have the opposite effect.[1]

-

Reaction Conditions: The classical reaction often requires elevated temperatures, typically in the range of 120-160°C.[5] However, variations using Lewis acid catalysts can facilitate the reaction at or near room temperature.[6]

Quantitative Data Presentation

The efficiency of the Michaelis-Arbuzov reaction is highly dependent on the choice of reactants, catalysts, and reaction conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.

| Entry | Alkyl Halide | Phosphite | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzyl bromide | Triethyl phosphite | None | Neat | 150-160 | 2-4 | High (not specified) |

| 2 | Benzyl bromide | Triethyl phosphite | ZnBr₂ (20) | Dichloromethane (B109758) | Room Temp | 1 | 93 |

| 3 | Benzyl bromide | Triethyl phosphite | InBr₃ (20) | Dichloromethane | Room Temp | 1 | 91 |

| 4 | p-Vinylbenzyl chloride | Triethyl phosphite | Cupric chloride | Chlorobenzene | Reflux | - | 75 |

Table 1: Comparison of Classical and Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate. [1][6][7]

| Entry | Catalyst | Time (h) | Yield (%) |

| 1 | None | 16 | 52.7 |

| 2 | LaCl₃·7H₂O (10) | 10 | 60.5 |

| 3 | ZnCl₂ (10) | 12 | 62.7 |

| 4 | InCl₃ (10) | 10 | 65.8 |

| 5 | CeCl₃·7H₂O (10) | 8 | 68.2 |

| 6 | CeCl₃·7H₂O-SiO₂ (10) | 6 | 70.6 |

Table 2: Effect of Various Catalysts on the Reaction of 1,4-bis(bromomethyl)benzene (B118104) with Triethyl Phosphite in THF at 60°C. [8]

| Entry | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | THF | 60 | 6 | 70.6 |

| 2 | Dichloromethane | 40 | 8 | 55.4 |

| 3 | Acetonitrile | 80 | 7 | 65.2 |

| 4 | Dioxane | 100 | 10 | 48.3 |

| 5 | Toluene | 110 | 12 | 45.1 |

| 6 | Solvent-free | 40 | 4 | 85.3 |

Table 3: Effect of Solvent on the CeCl₃·7H₂O-SiO₂ Catalyzed Reaction of 1,4-bis(bromomethyl)benzene with Triethyl Phosphite. [8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the Michaelis-Arbuzov reaction. Below are protocols for both the classical and a Lewis acid-catalyzed approach for the synthesis of diethyl benzylphosphonate.

Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate

This protocol represents a general procedure for the uncatalyzed Michaelis-Arbuzov reaction.[1]

Materials:

-

Benzyl bromide (1 equivalent)

-

Triethyl phosphite (1.2 equivalents)

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle

Procedure:

-

Equip a round-bottom flask with a reflux condenser and a nitrogen inlet.

-

Combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents) in the flask.

-

Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is a colorless oil.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate at Room Temperature

This protocol demonstrates a milder, catalyzed version of the reaction, offering advantages in terms of reaction conditions and functional group tolerance.[1][6]

Materials:

-

Benzyl bromide (1 mmol)

-

Triethyl phosphite (1.2 mmol)

-

Zinc bromide (ZnBr₂) (0.2 mmol)

-

Dichloromethane (5 mL)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of benzyl bromide (1 mmol) in dichloromethane (5 mL) in a round-bottom flask, add triethyl phosphite (1.2 mmol).

-

Add zinc bromide (0.2 mmol) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure diethyl benzylphosphonate.

Application in Drug Development: Targeting the Mevalonate (B85504) Pathway

Phosphonate esters and their corresponding phosphonic acids are widely recognized for their therapeutic potential, acting as stable mimics of phosphate-containing biomolecules.[9][10] A prominent example is the use of bisphosphonates, which can be synthesized via Michaelis-Arbuzov type reactions, as inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[4][10]

The mevalonate pathway is crucial for the biosynthesis of cholesterol and isoprenoids, which are essential for various cellular processes, including protein prenylation.[8][11] In cancer cells, this pathway is often upregulated to support rapid proliferation and membrane synthesis.

Signaling Pathway: Inhibition of Farnesyl Pyrophosphate Synthase

The inhibition of FPPS by bisphosphonates disrupts the mevalonate pathway, leading to a reduction in the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This, in turn, inhibits the prenylation of small GTPases like Ras and Rho, which are critical for intracellular signaling pathways that control cell growth, proliferation, and survival.[4]

Caption: Inhibition of Farnesyl Pyrophosphate Synthase in the Mevalonate Pathway by Bisphosphonates.

Experimental Workflow for Inhibitor Synthesis and Evaluation

The development of phosphonate-based enzyme inhibitors involves a systematic workflow from chemical synthesis to biological evaluation.

Caption: General experimental workflow for the development of phosphonate-based enzyme inhibitors.

Conclusion

The Michaelis-Arbuzov reaction remains a powerful and highly relevant transformation in modern organic and medicinal chemistry. Its ability to efficiently construct the C-P bond provides access to a vast array of phosphonate esters with significant potential as therapeutic agents. For researchers and professionals in drug development, a thorough understanding of this reaction, its nuances, and its applications is essential for the design and synthesis of novel and effective pharmaceuticals. The continued development of milder and more efficient variations of the Michaelis-Arbuzov reaction will undoubtedly further expand its utility in the quest for new medicines.

References

- 1. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Tenofovir amibufenamide? [synapse.patsnap.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 5. nbinno.com [nbinno.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. benchchem.com [benchchem.com]

- 8. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mevalonate pathway - Wikipedia [en.wikipedia.org]

Synthesis of Triethyl Phosphonoacetate from Triethyl Phosphite: A Technical Guide

Introduction

Triethyl phosphonoacetate (TEPA) is a pivotal reagent in modern organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to construct carbon-carbon double bonds with high stereoselectivity.[1] Its ability to generate E-alkenes makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, vitamins, and insect pheromones.[2][3] This technical guide provides an in-depth examination of the synthesis of this compound, focusing on the core reaction between triethyl phosphite (B83602) and an ethyl haloacetate via the Michaelis-Arbuzov reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data analysis, and a discussion of process optimization.

Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The principal method for synthesizing this compound is the Michaelis-Arbuzov reaction, a classic and robust method for forming a phosphorus-carbon bond.[4][5] The reaction involves the nucleophilic attack of a trivalent phosphorus compound, in this case, triethyl phosphite, on an alkyl halide, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939).[3][5]

The mechanism proceeds in two main steps:

-

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide ion and forming a quaternary phosphonium (B103445) salt intermediate.

-

Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate. This results in the formation of the final pentavalent phosphonate (B1237965) product, this compound, and an ethyl halide byproduct.[5][6]

The overall reaction is an exothermic and irreversible process that drives the formation of the stable P=O double bond.

Experimental Protocols

The synthesis of this compound can be achieved through several protocols, with modern variations focusing on improving yield, purity, and reaction conditions by using catalysts and less reactive haloacetates.

Protocol 1: Traditional Method with Ethyl Bromoacetate

This method relies on the higher reactivity of ethyl bromoacetate and typically does not require a catalyst, but proceeds at a higher temperature.

Procedure:

-

Equip a dry, three-necked flask with a mechanical stirrer, thermometer, and reflux condenser.

-

Charge the flask with equimolar amounts of ethyl bromoacetate (e.g., 0.05 mol) and triethyl phosphite (e.g., 0.05 mol).[3]

-

Stir the mixture at room temperature for approximately 1 hour.

-

Gradually heat the reaction mixture to 130°C, maintaining a gentle reflux for 3 hours.[3] The reaction is monitored by observing the evolution of the bromoethane (B45996) byproduct.

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the crude product by vacuum distillation to remove any unreacted starting materials and low-boiling impurities.[3] The final product is collected as a colorless to pale yellow liquid.

Protocol 2: Catalyzed Synthesis with Ethyl Chloroacetate

This improved method utilizes the less expensive and more stable ethyl chloroacetate in the presence of a catalyst, which allows for lower reaction temperatures and high conversion rates.[2]

Procedure:

-

To a suitable reaction vessel, add the ethyl chloroacetate crude product and a catalytic amount of tetrabutylammonium (B224687) iodide. The typical weight ratio is 1 part ethyl chloroacetate to 0.02 parts catalyst.[2]

-

Heat the mixture to 90°C with stirring.

-

Slowly add triethyl phosphite (e.g., in a weight ratio of 1.2 to 1.3 parts relative to ethyl chloroacetate) dropwise over 6-8 hours. The rate of addition should be controlled to maintain the internal temperature between 90-110°C.[2]

-

After the addition is complete, increase the temperature to 110-120°C and maintain it for an additional 6-8 hours to ensure the reaction goes to completion.[2]

-

The byproduct, ethyl chloride, is continuously removed and can be collected using a deep cooling compression technique.[2]

-

Upon completion, the crude this compound is purified by vacuum distillation.

Quantitative Data

The choice of reactants and conditions significantly impacts the reaction's efficiency. The following tables summarize key quantitative data from various synthetic approaches.

Table 1: Comparison of Reaction Conditions and Outcomes

| Parameter | Traditional Method | Catalyzed Method | Phenetole Solvent Method |

| Alkyl Halide | Ethyl Bromoacetate[3] | Ethyl Chloroacetate[2] | Ethyl Chloroacetate[7][8] |

| Catalyst | None | Tetrabutylammonium Iodide[2] | None (Solvent effect) |

| Solvent | Neat / Solvent-free[3] | Neat / Solvent-free[2] | Phenetole[7][8] |

| Temperature | 130°C[3] | 110-120°C[2] | 120-130°C[7][8] |

| Reaction Time | ~3 hours[3] | 12-16 hours[2] | 2-4 hours[7] |

| Conversion/Yield | >91%[3] | >95% Conversion[2] | ~92% Yield[8] |

| Product Purity | >97% (after distillation)[3] | 90-95% (crude)[2] | >98% (after distillation)[8] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇O₅P | [9][10] |

| Molecular Weight | 224.19 g/mol | [8][9][10] |

| Appearance | Colorless to pale yellow liquid | [3][11] |

| Boiling Point | 142-145°C @ 9 mmHg | [8] |

| Density | ~1.13 g/mL @ 25°C | [8] |

| Refractive Index (n²⁵D) | 1.430–1.432 | [8] |

| IR Peak (P=O stretch) | ~1250 cm⁻¹ | [8] |

| IR Peak (Ester C=O stretch) | ~1740 cm⁻¹ | [8] |

Process Optimization and Key Parameters

Optimizing the synthesis of this compound is crucial for industrial-scale production, focusing on cost, safety, and product quality.

-

Choice of Haloacetate : While ethyl bromoacetate is more reactive, ethyl chloroacetate is significantly cheaper and less lachrymatory. The development of catalytic systems has made ethyl chloroacetate a more economically viable starting material, overcoming its lower reactivity.[2]

-

Catalyst : The use of a phase-transfer catalyst like tetrabutylammonium iodide is key to the success of reactions with ethyl chloroacetate. The iodide ion is a better nucleophile and leaving group than chloride, facilitating the reaction at lower temperatures and preventing side reactions that can occur at higher temperatures.[2]

-

Temperature Control : Precise temperature control is critical. Temperatures above 130-140°C can lead to degradation of the product and the formation of high-boiling phosphorous byproducts.[2][8] The catalyzed reaction allows for a lower and more controlled temperature profile.

-

Molar Ratio : Using a slight excess of triethyl phosphite can help ensure complete conversion of the ethyl haloacetate.[12] In some solvent-based methods, the ratio of phosphite to solvent is optimized to reduce side reactions and improve purity.[8]

-

Byproduct Removal : Efficient removal of the ethyl halide byproduct (e.g., ethyl chloride) is important as it can potentially compete in side reactions. In industrial settings, this byproduct is often captured and recycled.[2][8]

Conclusion

The synthesis of this compound from triethyl phosphite via the Michaelis-Arbuzov reaction is a well-established and efficient process. While traditional methods using ethyl bromoacetate are effective, modern advancements have led to the development of safer, more cost-effective, and environmentally benign protocols. The use of ethyl chloroacetate in conjunction with a catalyst like tetrabutylammonium iodide represents a significant improvement, allowing for lower reaction temperatures, high yields, and excellent product purity.[2] This makes the synthesis more amenable to large-scale industrial production, ensuring a steady supply of this critical reagent for applications in drug discovery and the broader chemical industry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN106397481A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. scholars.unh.edu [scholars.unh.edu]

- 7. CN114085245A - Preparation method of triethyl phosphorylacetate - Google Patents [patents.google.com]

- 8. This compound|CAS 867-13-0|Reagent [benchchem.com]

- 9. This compound | C8H17O5P | CID 13345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. orgsyn.org [orgsyn.org]

Methodological & Application

Application Notes and Protocols: Stereoselectivity of the Horner-Wadsworth-Emmons Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the formation of carbon-carbon double bonds from stabilized phosphonate (B1237965) carbanions and carbonyl compounds.[1][2] A key advantage of the HWE reaction over the classical Wittig reaction is the facile removal of the water-soluble phosphate (B84403) byproduct.[2] Furthermore, the stereochemical outcome of the reaction can be controlled to selectively produce either the E (trans) or Z (cis) alkene, making it an invaluable tool in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in achieving high stereoselectivity in the HWE reaction.

Mechanism and Factors Influencing Stereoselectivity

The stereochemical course of the HWE reaction is determined by a combination of factors that influence the formation and subsequent elimination of key intermediates. The reaction begins with the deprotonation of the phosphonate to form a phosphonate carbanion.[1] This carbanion then adds to the aldehyde or ketone to form diastereomeric alkoxide intermediates (erythro and threo), which subsequently cyclize to form oxaphosphetane intermediates.[3] The final step is the syn-elimination of the oxaphosphetane to yield the alkene and a phosphate salt.[5]

The E/Z selectivity is primarily governed by:

-

Structure of the Phosphonate Reagent: This is the most critical factor.

-

For E-selectivity: Phosphonates with sterically small ester groups (e.g., dimethyl, diethyl) generally favor the formation of the thermodynamically more stable E-alkene.[1][6] The reaction intermediates are able to equilibrate to the more stable erythro intermediate which leads to the E-product.[3]

-

For Z-selectivity: Phosphonates bearing electron-withdrawing groups on the phosphorus atom, such as the bis(2,2,2-trifluoroethyl) esters used in the Still-Gennari modification or the diaryl esters in the Ando modification, dramatically favor the formation of the Z-alkene.[2][7] These electron-withdrawing groups are thought to accelerate the rate of elimination of the initially formed threo intermediate, preventing equilibration and leading to the kinetically controlled Z-product.[3][5]

-

-

Structure of the Aldehyde: Increasing the steric bulk of the aldehyde generally enhances E-selectivity in standard HWE reactions.[1] Aromatic aldehydes typically show high E-selectivity.[1]

-

Reaction Conditions:

-